molecular formula C7H10N2O B1599575 1-(1-ethyl-1H-pyrazol-5-yl)ethanone CAS No. 946655-79-4

1-(1-ethyl-1H-pyrazol-5-yl)ethanone

Cat. No. B1599575
M. Wt: 138.17 g/mol
InChI Key: PUPCYOHVYDUGSY-UHFFFAOYSA-N
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Description

“1-(1-ethyl-1H-pyrazol-5-yl)ethanone” is a chemical compound with the CAS Number: 946655-79-4. Its molecular weight is 138.17 and its IUPAC name is 1-(1-ethyl-1H-pyrazol-5-yl)ethanone . The InChI code for this compound is 1S/C7H10N2O/c1-3-9-7(6(2)10)4-5-8-9/h4-5H,3H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “1-(1-ethyl-1H-pyrazol-5-yl)ethanone” consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(1-ethyl-1H-pyrazol-5-yl)ethanone” are not available, imidazole derivatives have shown a broad range of chemical and biological properties . They have been used in the development of new drugs and show various biological activities .


Physical And Chemical Properties Analysis

“1-(1-ethyl-1H-pyrazol-5-yl)ethanone” is a liquid at room temperature .

Scientific Research Applications

Antimicrobial Activity

1-(1-Ethyl-1H-pyrazol-5-yl)ethanone derivatives have shown promise in antimicrobial applications. Studies have explored the synthesis of new derivatives, specifically focusing on their antibacterial and antifungal properties. For instance, a series of derivatives synthesized from ethyl 2-(1H-pyrazol-1-yl)acetate exhibited significant antibacterial activity against common pathogenic bacteria, including both Gram-positive and Gram-negative strains (Asif et al., 2021). Another study reported the synthesis of compounds bearing benzimidazole and pyrazoline motifs, demonstrating notable antimicrobial activity against various bacterial and fungal strains (Desai et al., 2017).

Pain Management

Research has also identified certain derivatives of 1-(1-Ethyl-1H-pyrazol-5-yl)ethanone as potential candidates for pain management. One such derivative, identified as a σ1 receptor antagonist, showed promising results in the treatment of pain, marked by its high aqueous solubility and metabolic stability (Díaz et al., 2020).

Fungicidal Activity

In the field of agriculture, derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been prepared and evaluated for their fungicidal activity. One study found that these derivatives showed moderate inhibitory activity against certain fungi, highlighting their potential use in protecting crops (Liu et al., 2012).

Insecticidal Properties

In the realm of pest control, a synthesis study involving pyrazole-based tetrahydropyrimidine derivatives revealed that these compounds exhibited significant insecticidal activity against certain pests, demonstrating their potential as effective insecticides (Halim et al., 2020).

Cancer Research

Some 1-(1-Ethyl-1H-pyrazol-5-yl)ethanone derivatives have been investigated for their anticancer properties. A study on new oxime ester derivatives showed selective toxicity against neuroblastoma cells, indicating potential applications in cancer treatment (Karakurt et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-ethylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-7(6(2)10)4-5-8-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPCYOHVYDUGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426887
Record name 1-(1-ethyl-1H-pyrazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-pyrazol-5-yl)ethanone

CAS RN

946655-79-4
Record name 1-(1-ethyl-1H-pyrazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Taydakov, S Krasnoselskiy - Journal of Heterocyclic …, 2012 - Wiley Online Library
A simple and versatile general method for the preparation of N‐substituted 3‐, 4‐, or 5‐acetylpyrazoles from corresponding acids via hydrolysis and decarboxylation of substituted …
Number of citations: 8 onlinelibrary.wiley.com

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